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Compound of Interest

Compound Name: 2-Chloro-4-methyl-nicotinic acid

Cat. No.: B114896 Get Quote

A comprehensive guide to the biological activities of 2-Chloro-4-methyl-nicotinic acid
derivatives is currently limited in publicly available research. However, by examining the

bioactivity of closely related compounds derived from precursors like 2-chloro-4-methylpyridine

and 4-methylnicotinic acid, we can infer the potential therapeutic applications of this class of

molecules. This guide provides a comparative overview of the reported antiproliferative, anti-

tubercular, and calcium signaling activities of these related derivatives, supported by

experimental data and methodologies.

Antiproliferative Activity of Phenylaminopyrimidine
Derivatives
Derivatives synthesized from 2-chloro-4-methylpyridine have been investigated for their

potential as anticancer agents. A study by Awad et al. (2019) explored a series of

phenylaminopyrimidine derivatives for their antiproliferative effects against colorectal cancer

cell lines.[1]

Table 1: Antiproliferative Activity of Phenylaminopyrimidine Derivatives against Colorectal

Cancer Cell Lines[1]
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Compound
HCT-116 (%
Viability at 10µM)

HT-29 (% Viability
at 10µM)

LS-174T (%
Viability at 10µM)

8h >100 >100 >100

10h >100 >100 >100

Note: The original study presented a wider range of compounds. The data for compounds 8h

and 10h are highlighted here as examples from the series.

Experimental Protocol: Antiproliferative/Cytotoxicity
Assessment[1]
The potential antiproliferative/cytotoxic properties of the synthesized compounds were

evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

HCT-116, HT-29, and LS-174T colorectal cancer cell lines were exposed to the compounds at

concentrations of 10 and 100 µM for 72 hours. The viability of the cells was then compared to

untreated control cells to determine the percentage of inhibition.

Anti-tubercular Activity of Imidazole Derivatives
Novel imidazole derivatives synthesized from 2-chloro-4-methylpyridine have shown promising

activity against Mycobacterium tuberculosis. A study by S. B. Kakadiya et al. synthesized a

range of these derivatives and evaluated their anti-tubercular potential.[2]

Table 2: Anti-tubercular Activity of Imidazole Derivatives[2]

Compound
Minimum Inhibitory Concentration (MIC)
in µg/ml

5(h) 0.45

Note: Compound 5(h) is 2-Chloro-4-(2-(2-fluoro-5-(trifluoromethyl)phenyl)-4-(4-

fluorophenyl)-1H-imidazol-5-yl)pyridine. This compound demonstrated the most significant

activity in the series.
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Experimental Protocol: Anti-Tubercular Activity
Screening[2]
The anti-tubercular activity of the synthesized imidazole derivatives was determined using the

agar dilution method against Mycobacterium tuberculosis H37Rv. The minimum inhibitory

concentration (MIC), which is the lowest concentration of the compound that prevents visible

growth of the bacteria, was determined.

Calcium Signaling Activity of NAADP Analogs
Analogs of nicotinic acid adenine dinucleotide phosphate (NAADP) containing a 4-

methylnicotinic acid moiety have been synthesized and evaluated for their ability to release

calcium ions from intracellular stores. A study by Fliegert et al. investigated the effect of

substitutions on the nicotinic acid ring on Ca2+ release.[3]

Table 3: Calcium Release Properties of NAADP Analogs[3]

Compound Agonist Potency for Ca2+ Release

4-CH3-NAADP Low potency agonist

Note: While a quantitative EC50 value was not provided in the abstract for direct comparison,

the study characterized the 4-methyl derivative as a low potency agonist.

Experimental Protocol: Calcium Release Assay[3]
The calcium ion-releasing activity of the NAADP analogs was tested in vitro using sea urchin

egg homogenates. The homogenates were loaded with a calcium-sensitive dye, and the

release of calcium from microsomes upon treatment with varying concentrations of the NAADP

analogs was measured by monitoring changes in fluorescence.

Visualizing the Drug Discovery Workflow
The development of novel biologically active compounds from a core scaffold like 2-Chloro-4-
methyl-nicotinic acid follows a structured workflow. The diagram below illustrates the key

stages, from initial synthesis to biological evaluation.
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Caption: A flowchart of the drug discovery process for novel derivatives.

This guide highlights the potential of 2-Chloro-4-methyl-nicotinic acid derivatives as a

scaffold for developing new therapeutic agents. The presented data from related compounds

underscore the importance of further research into this specific chemical series to explore their

full pharmacological potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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